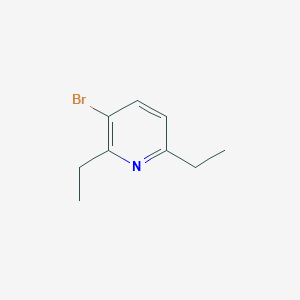
2,6-Diethyl-3-bromopyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,6-Diethyl-3-bromopyridine is an organic compound that belongs to the pyridine family. Pyridines are heterocyclic aromatic compounds with a six-membered ring containing one nitrogen atom. The presence of bromine and ethyl groups at specific positions on the pyridine ring makes this compound a valuable intermediate in organic synthesis.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Diethyl-3-bromopyridine typically involves the bromination of 2,6-diethylpyridine. This reaction can be carried out using bromine (Br2) in the presence of a suitable solvent such as acetic acid or carbon tetrachloride. The reaction is usually conducted at elevated temperatures to ensure complete bromination.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis.
化学反应分析
Types of Reactions
2,6-Diethyl-3-bromopyridine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.
Reduction Reactions: The bromine atom can be reduced to form 2,6-diethylpyridine.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium amide (NaNH2), thiols (RSH), and alkoxides (ROH).
Coupling Reactions: Palladium catalysts (e.g., Pd(PPh3)4) and boronic acids are typically used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be employed.
Major Products Formed
Substitution Reactions: Products include 2,6-diethyl-3-aminopyridine, 2,6-diethyl-3-thiopyridine, and 2,6-diethyl-3-alkoxypyridine.
Coupling Reactions: Biaryl compounds with various substituents.
Reduction Reactions: 2,6-diethylpyridine.
科学研究应用
2,6-Diethyl-3-bromopyridine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It can be used to modify biological molecules for studying their functions.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds.
Industry: It is used in the production of agrochemicals, dyes, and other specialty chemicals.
作用机制
The mechanism of action of 2,6-Diethyl-3-bromopyridine depends on the specific reactions it undergoes. In substitution reactions, the bromine atom is replaced by a nucleophile through a nucleophilic substitution mechanism. In coupling reactions, the palladium-catalyzed cross-coupling mechanism involves oxidative addition, transmetalation, and reductive elimination steps.
相似化合物的比较
Similar Compounds
2,6-Dimethyl-3-bromopyridine: Similar structure but with methyl groups instead of ethyl groups.
2,6-Diethyl-4-bromopyridine: Bromine atom at the 4-position instead of the 3-position.
2,6-Diethyl-3-chloropyridine: Chlorine atom instead of bromine.
Uniqueness
2,6-Diethyl-3-bromopyridine is unique due to the specific positioning of the ethyl groups and the bromine atom, which imparts distinct reactivity and properties compared to its analogs. This uniqueness makes it a valuable intermediate in various synthetic applications.
属性
分子式 |
C9H12BrN |
|---|---|
分子量 |
214.10 g/mol |
IUPAC 名称 |
3-bromo-2,6-diethylpyridine |
InChI |
InChI=1S/C9H12BrN/c1-3-7-5-6-8(10)9(4-2)11-7/h5-6H,3-4H2,1-2H3 |
InChI 键 |
BDZPABIMVSWHLR-UHFFFAOYSA-N |
规范 SMILES |
CCC1=NC(=C(C=C1)Br)CC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![(R)-2-Hydroxy-2-((3aR,5R,6S,6aR)-6-hydroxy-2,2-dimethyltetrahydrofuro[2,3-d][1,3]dioxol-5-yl)ethyl 4-methylbenzenesulfonate](/img/structure/B12846902.png)
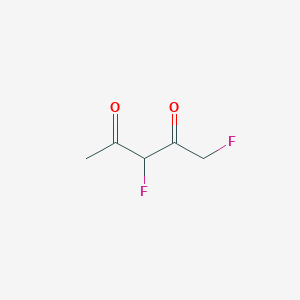
![3-Chloroimidazo[1,2-a]pyridine-8-carbonitrile](/img/structure/B12846913.png)
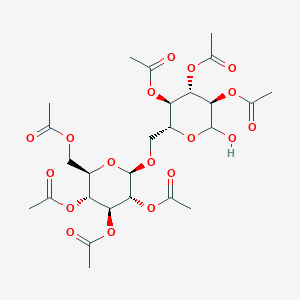

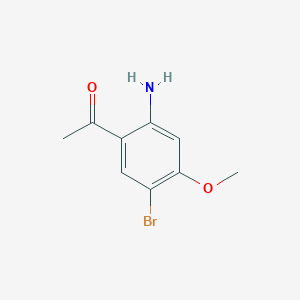
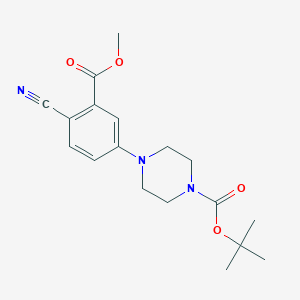

![(2'-Fluoro[1,1'-biphenyl]-4-yl)acetonitrile](/img/structure/B12846946.png)

![4'-Chloro-3'-fluoro[1,1'-biphenyl]-2-carboxylic acid](/img/structure/B12846960.png)

![(S)-3-(1-(tert-Butoxycarbonyl)-1H-pyrazolo[3,4-b]pyridin-5-yl)-2-((tert-butoxycarbonyl)amino)propanoic acid](/img/structure/B12846963.png)
